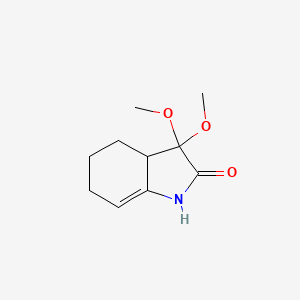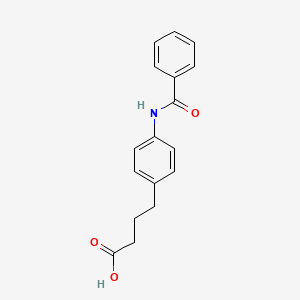![molecular formula C13H13BrO2 B14274370 2-[(2-Bromophenyl)methyl]cyclohexane-1,3-dione CAS No. 134079-02-0](/img/structure/B14274370.png)
2-[(2-Bromophenyl)methyl]cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Bromophenyl)methyl]cyclohexane-1,3-dione is an organic compound characterized by a cyclohexane ring substituted with a bromophenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromophenyl)methyl]cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with 2-bromobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-[(2-Bromophenyl)methyl]cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-[(2-Bromophenyl)methyl]cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(2-Bromophenyl)methyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- 2-[(2-Chlorophenyl)methyl]cyclohexane-1,3-dione
- 2-[(2-Fluorophenyl)methyl]cyclohexane-1,3-dione
- 2-[(2-Iodophenyl)methyl]cyclohexane-1,3-dione
Uniqueness
2-[(2-Bromophenyl)methyl]cyclohexane-1,3-dione is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique property can lead to different biological activities and applications.
特性
CAS番号 |
134079-02-0 |
|---|---|
分子式 |
C13H13BrO2 |
分子量 |
281.14 g/mol |
IUPAC名 |
2-[(2-bromophenyl)methyl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C13H13BrO2/c14-11-5-2-1-4-9(11)8-10-12(15)6-3-7-13(10)16/h1-2,4-5,10H,3,6-8H2 |
InChIキー |
DCZPPRYIGSGPIV-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C(C(=O)C1)CC2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





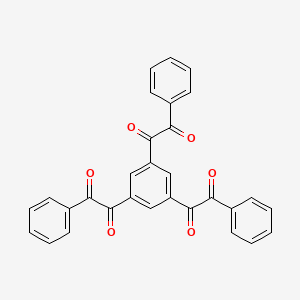
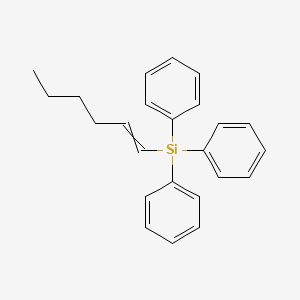
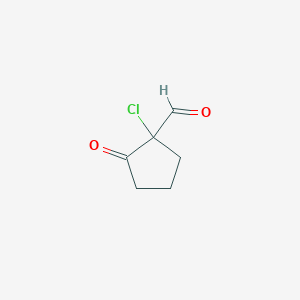
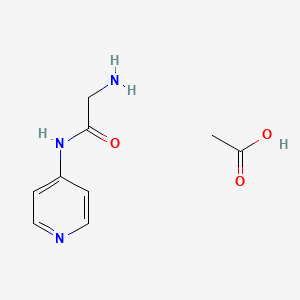

![2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine](/img/structure/B14274351.png)


![Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate](/img/structure/B14274374.png)
